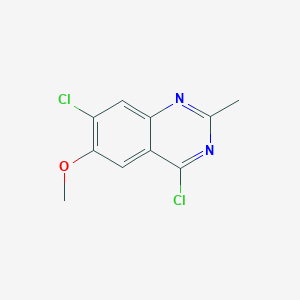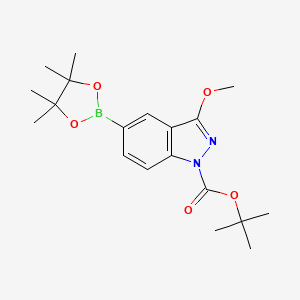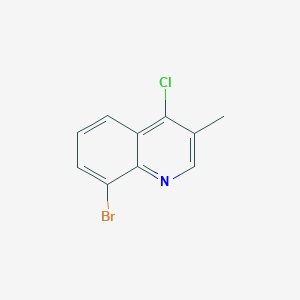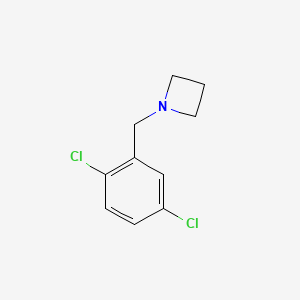
1-(2,5-Dichlorobenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2,5-dichlorobenzyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines and pyrrolidines . The presence of the 2,5-dichlorobenzyl group further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorobenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines but requires precise photochemical conditions.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and can be performed under microwave irradiation in an alkaline aqueous medium, making it suitable for industrial production.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using alkyl dihalides and primary amines . The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated nitrogen-containing compounds.
Substitution: The 2,5-dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,5-Dichlorobenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorobenzyl)azetidine involves its interaction with molecular targets through its azetidine ring and 2,5-dichlorobenzyl group. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to interact with various biological targets, including enzymes and receptors . The 2,5-dichlorobenzyl group enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 1-(2,5-Dichlorobenzyl)azetidine is unique due to its four-membered azetidine ring, which provides a balance between stability and reactivity. The presence of the 2,5-dichlorobenzyl group further enhances its chemical properties, making it distinct from other azetidines and related compounds.
Propriétés
Formule moléculaire |
C10H11Cl2N |
|---|---|
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
1-[(2,5-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Clé InChI |
PXZQVTCKBACBOL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



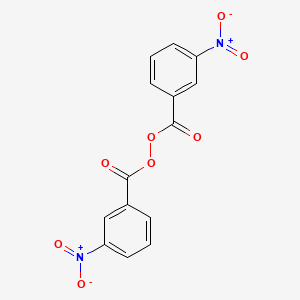
![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)
![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)


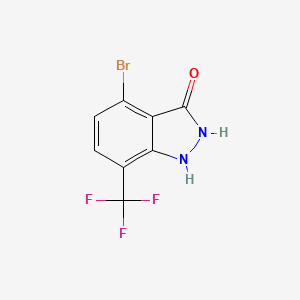
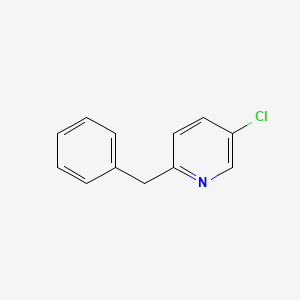

![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)
